molecular formula C3H3O10P2-5 B1263675 2,3-bisphosphonato-D-glycerate(5-)

2,3-bisphosphonato-D-glycerate(5-)

Cat. No.: B1263675
M. Wt: 261 g/mol
InChI Key: XOHUEYCVLUUEJJ-UWTATZPHSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bisphosphonato-D-glycerate(5-) is a phosphorylated metabolite involved in the pentose phosphate pathway (PPP), a critical metabolic route for nucleotide biosynthesis and redox homeostasis. Structurally, it contains two phosphonate groups (C-P bonds) at the 2- and 3-positions of the D-glycerate backbone, distinguishing it from phosphate esters like 2,3-bisphosphoglycerate (2,3-BPG). Its anionic charge state (5-) at physiological pH suggests strong interactions with cationic residues in enzymes or signaling proteins.

In ovarian follicle maturation, this metabolite is identified as a key player in oocyte competence acquisition, particularly in later follicle stages, where it contributes to metabolic coordination between cumulus cells and oocytes . Its role in the PPP highlights its importance in generating NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.

Properties

Molecular Formula

C3H3O10P2-5

Molecular Weight

261 g/mol

IUPAC Name

(2R)-2,3-diphosphonatooxypropanoate

InChI

InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5/t2-/m1/s1

InChI Key

XOHUEYCVLUUEJJ-UWTATZPHSA-I

SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,3-bisphosphonato-D-glycerate(5-), we compare its structural, functional, and metabolic properties with related compounds.

Table 1: Comparative Analysis of Key Metabolites

Compound Structure Pathway Biological Role Key Interactions
2,3-Bisphosphonato-D-glycerate(5-) D-glycerate with 2,3-phosphonates Pentose phosphate pathway NADPH production, nucleotide synthesis, oocyte metabolic coordination Binds PPP enzymes (e.g., glucose-6-phosphate dehydrogenase)
6-Phospho-D-glucono-1,5-lactone Cyclic phosphate ester Pentose phosphate pathway Intermediate in oxidative PPP phase, generates NADPH and ribulose-5-phosphate Substrate for 6-phosphogluconolactonase
2,3-Bisphosphoglycerate (2,3-BPG) D-glycerate with 2,3-phosphates Glycolysis (Rapoport-Luebering shunt) Regulates hemoglobin oxygen affinity in erythrocytes Binds hemoglobin β-subunit cleft
Glucose-6-phosphate Glucose with 6-phosphate Glycolysis, PPP Entry point for glycolysis and PPP; NADPH production Substrate for glucose-6-phosphate dehydrogenase

Key Findings:

Structural Distinctions: Unlike 2,3-BPG (phosphate esters), 2,3-bisphosphonato-D-glycerate(5-) features phosphonate groups, which resist enzymatic hydrolysis due to stable C-P bonds. This enhances its persistence in metabolic regulation . 6-Phospho-D-glucono-1,5-lactone, a cyclic phosphate ester, is structurally distinct but shares functional overlap in the PPP’s oxidative phase.

Functional Roles: 2,3-Bisphosphonato-D-glycerate(5-) is linked to oocyte competence, where it supports redox balance via NADPH production. This contrasts with 2,3-BPG, which modulates oxygen transport in erythrocytes. Both 2,3-bisphosphonato-D-glycerate(5-) and 6-phospho-D-glucono-1,5-lactone are critical in PPP but act at different stages: the latter initiates the oxidative phase, while the former may regulate flux through downstream steps .

Metabolic Pathways :

  • In murine ovarian follicles, 2,3-bisphosphonato-D-glycerate(5-) activity correlates with fatty acid oxidation and cholesterol metabolism in cumulus cells, suggesting cross-talk between PPP and lipid metabolism .
  • 2,3-BPG, by contrast, operates in glycolysis’s Rapoport-Luebering shunt, independent of PPP.

Enzyme Interactions: Phosphonate-containing compounds like 2,3-bisphosphonato-D-glycerate(5-) may inhibit phosphatases or kinases due to their non-hydrolyzable bonds, a property absent in phosphate esters like 2,3-BPG.

Research Implications and Limitations

While 2,3-bisphosphonato-D-glycerate(5-) is implicated in ovarian follicle maturation, its mechanistic details remain underexplored. Comparative studies with other phosphonates (e.g., etidronate) could reveal broader roles in cellular metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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